molecular formula C8H7Br2NO B13674667 2-(2,6-Dibromophenyl)acetamide

2-(2,6-Dibromophenyl)acetamide

Cat. No.: B13674667
M. Wt: 292.95 g/mol
InChI Key: HDTCJALZRZQCKA-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)acetamide is a brominated acetamide derivative characterized by a central acetamide group substituted at the ortho positions of the phenyl ring with bromine atoms. These compounds share a common acetamide backbone but differ in substituents, which critically influence their physicochemical and biological properties. Bromine’s electronegativity and steric bulk enhance halogen bonding and molecular stability, making such derivatives relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2-(2,6-dibromophenyl)acetamide

InChI

InChI=1S/C8H7Br2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

HDTCJALZRZQCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced compounds.

Scientific Research Applications

2-(2,6-Dibromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Source
2-(2,6-Dibromophenyl)acetamide* 2,6-dibromophenyl C₈H₇Br₂NO 307.96 (theoretical) Not provided -
2-Chloro-N-(2,6-dibromophenyl)acetamide 2-Cl, 2,6-diBr-phenyl C₈H₆NOClBr₂ 327.40 857624-07-8
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide 4-Br, 2,6-diMe-phenyl C₁₆H₁₆BrNO 318.21 -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-diMe-phenyl, diethylamino C₁₄H₂₂N₂O 234.34 137-58-6
2-[2-(2,6-Dichlorophenylamino)phenyl]acetamide 2,6-diCl-phenylamino C₁₄H₁₂Cl₂N₂O 307.17 -

Notes:

  • Bromine increases molecular weight and polarizability compared to chlorine or methyl groups.
  • Amino substituents (e.g., diethylamino) enhance basicity (pKa 7.93) and solubility in physiological conditions .

Crystallographic and Conformational Analysis

Crystal structures of brominated acetamides reveal distinct packing patterns influenced by halogen interactions:

Table 2: Crystallographic Data Comparison

Compound Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Z Source
2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide P21/c 4.7146 22.999 13.5350 91.138 1467.3 4
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide - - - - - - -
  • The 2,6-dimethylphenyl group in introduces steric hindrance, resulting in a dihedral angle of 82.59° between phenyl rings, which may reduce π-π stacking interactions .
  • Bromine’s larger atomic radius compared to chlorine likely increases unit cell dimensions in dibromophenyl derivatives.

Pharmacological and Physicochemical Properties

Table 3: Bioavailability and Pharmacological Metrics

Compound H-Bond Donors H-Bond Acceptors Rotatable Bonds Bioavailability Notes pKa Source
CNS-11g (N-(2,6-dimethylphenyl)acetamide) 1 3 4 High CNS penetration due to low polarity -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 1 2 5 Enhanced solubility at physiological pH 7.93
2-(2,6-Dichlorophenylamino)phenyl]acetamide 2 3 5 Moderate bioavailability due to higher polarity -
  • Brominated analogs like this compound are predicted to exhibit lower solubility than amino-substituted derivatives but improved membrane permeability due to halogen-mediated lipophilicity.

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